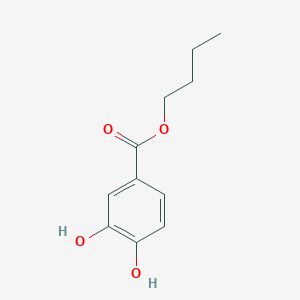

Butyl 3,4-dihydroxybenzoate

Description

Butyl 3,4-dihydroxybenzoate is an alkyl ester derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), where the carboxylic acid group is replaced by a butyl ester moiety . This compound belongs to the hydroxybenzoic acid derivatives, characterized by a benzene ring with hydroxyl and ester functional groups. It is synthesized via alkylation of methyl 3,4-dihydroxybenzoate using alkyl bromides in the presence of potassium hydroxide and tetra-n-butylammonium bromide, followed by ester hydrolysis and subsequent esterification .

Properties

CAS No. |

37622-53-0 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

butyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,2-3,6H2,1H3 |

InChI Key |

CBDBLXUJRXZQMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3,4-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of butyl 3,4

Comparison with Similar Compounds

Comparison with Alkyl Esters of 3,4-Dihydroxybenzoate

Structural and Functional Differences

Butyl 3,4-dihydroxybenzoate differs from its shorter-chain analogues (e.g., methyl and ethyl esters) in alkyl chain length, which influences solubility and enzymatic interactions:

- Solubility: Longer alkyl chains (e.g., butyl) reduce aqueous solubility compared to methyl or ethyl esters due to increased hydrophobicity.

- Enzymatic Activity : Protocatechuate 3,4-dioxygenase (P34O), which degrades 3,4-dihydroxybenzoic acid, exhibits reduced activity toward ester derivatives. The absence of the carboxylic acid group in esters disrupts substrate-enzyme binding, lowering catalytic efficiency (kcat/Km values for esters range from 0.14–0.63 min⁻¹ vs. ~3.5 min⁻¹ for the acid) .

Comparison with Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

Biochemical Interactions

- Enzyme Binding: Protocatechuic acid’s carboxylic acid group stabilizes interactions with P34O, enabling efficient degradation (13 mM degraded in 24 hours by Stenotrophomonas maltophilia KB2) .

- Metal Ion Sensitivity : Protocatechuic acid’s enzymatic degradation is inhibited by Fe³⁺, Cu²⁺, and Zn²⁺ (20–80% activity loss), whereas ester derivatives may partially evade metal ion inhibition due to altered binding .

Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences

Caffeic acid features a propenoic acid side chain instead of a benzoate ester, enabling conjugation with other biomolecules (e.g., quinic acid in chlorogenic acid) .

Functional Divergence

- Pharmacological Activity : Caffeic acid exhibits stronger antioxidant and anti-inflammatory effects due to its α,β-unsaturated carbonyl group, which enhances free radical scavenging .

- Metabolic Pathways : Caffeic acid is a precursor in lignin biosynthesis, while this compound is metabolized via esterase-mediated hydrolysis to protocatechuic acid .

Data Table: Key Properties of 3,4-Dihydroxybenzoate Derivatives

*Solubility limitations preclude accurate kinetic measurements for butyl ester .

Research Findings and Implications

Enzymatic Degradation : this compound’s ester group reduces P34O activity by 50–80% compared to protocatechuic acid, limiting its role in bioremediation .

Synthetic Flexibility : Alkyl chain length modulation (C1–C10) allows tuning lipid solubility for drug delivery systems, with butyl esters balancing hydrophobicity and bioavailability .

Metal Ion Resistance : Ester derivatives may retain partial activity in metal-contaminated environments, making them suitable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.